(Z)-4-AMINO-N'-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
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Overview
Description
(Z)-4-AMINO-N’-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-AMINO-N’-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the methoxyphenyl group. One common method involves the reaction of 4-methoxybenzylamine with a suitable oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-AMINO-N’-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups to create new derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce amine or hydroxyl derivatives .
Scientific Research Applications
(Z)-4-AMINO-N’-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of (Z)-4-AMINO-N’-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
(Z)-4-AMINO-N’-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
4-amino-N-hydroxy-N'-[(4-methoxyphenyl)methyl]-1,2,5-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-18-8-4-2-7(3-5-8)6-13-11(14-17)9-10(12)16-19-15-9/h2-5,17H,6H2,1H3,(H2,12,16)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANWSJMGTBUZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C(C2=NON=C2N)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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